The Core Mechanism of DGY-09-192: A Technical Guide to a Selective FGFR1/2 Degrader
The Core Mechanism of DGY-09-192: A Technical Guide to a Selective FGFR1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2).[1][2][3] As a Proteolysis-Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[3][4] This technical guide provides an in-depth overview of the mechanism of action of DGY-09-192, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
DGY-09-192 is composed of two key moieties: the pan-FGFR inhibitor BGJ398, which provides affinity for the FGFR family of receptor tyrosine kinases, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][5] This dual-binding capacity allows DGY-09-192 to bring FGFR1 and FGFR2 into close proximity with the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] A notable feature of DGY-09-192 is its preferential degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4, despite the fact that its parent inhibitor, BGJ398, inhibits all four isoforms.[5][6][7]
Quantitative Data
The following tables summarize the in vitro efficacy of DGY-09-192 and its parent compound, BGJ398.
Table 1: Biochemical Inhibitory Activity of BGJ398 (Infigratinib)
| Target | IC₅₀ (nM) | Assay Type |
| FGFR1 | 0.9 | Cell-free enzymatic assay |
| FGFR2 | 1.4 | Cell-free enzymatic assay |
| FGFR3 | 1.0 | Cell-free enzymatic assay |
| FGFR4 | 60 | Cell-free enzymatic assay |
| VEGFR2 (KDR) | 180 | Cell-free enzymatic assay |
Data sourced from references[8][9].
Table 2: Cellular Degradation and Anti-proliferative Activity of DGY-09-192
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Notes |
| KATO III | FGFR2 | 70 | 74 | 1 | FGFR2 amplification |
| CCLP1 | FGFR1 | 4.35 | 85 | 17 | FGFR1 overexpression |
| CCLP-FP | FGFR2-PHGDH fusion | Degradation at 50 nM | - | 8 | Engineered FGFR2 fusion |
| ICC13-7 | FGFR2-OPTN fusion | - | - | 40 | FGFR2 fusion-positive |
Data compiled from references[6][7][10][11]. DC₅₀ represents the concentration for 50% maximal degradation, and Dₘₐₓ is the maximum degradation observed. IC₅₀ values for anti-proliferative activity were determined after 72 hours of treatment, except for ICC13-7 cells which were treated for 10 days[7].
Mechanism of Action: Signaling Pathway and Degradation Workflow
DGY-09-192 hijacks the cell's ubiquitin-proteasome system to selectively eliminate FGFR1 and FGFR2. The process can be visualized as a series of sequential steps.
Caption: Mechanism of action of DGY-09-192.
The binding of DGY-09-192 to both FGFR1/2 and the VHL E3 ligase forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for degradation by the proteasome.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunoblotting for FGFR Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of FGFR proteins in response to DGY-09-192 treatment.
Materials:
-
FGFR-dependent cell lines (e.g., KATO III, CCLP1)
-
Complete cell culture medium
-
DGY-09-192, BGJ398, VHL ligand, Bortezomib, MLN4924 (stock solutions in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FGFR1, anti-FGFR2, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of DGY-09-192 or controls (e.g., DMSO vehicle, BGJ398, VHL ligand) for the desired time points (e.g., 4, 6, 16, 24 hours). For rescue experiments, pre-treat with inhibitors like Bortezomib (a proteasome inhibitor) or MLN4924 (a NEDDylation inhibitor) for 2 hours before adding DGY-09-192.[6][7]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualization: Visualize protein bands using an ECL substrate and an imaging system.
Caption: Workflow for immunoblotting analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effects of DGY-09-192 by quantifying ATP levels, which are indicative of metabolically active cells.
Materials:
-
FGFR-dependent and independent cell lines
-
Complete cell culture medium
-
DGY-09-192 and control compounds (stock solutions in DMSO)
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well or 384-well plates.[6]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of DGY-09-192 or control compounds.
-
Incubation: Incubate the plates for the specified duration (e.g., 72 hours for most cell lines, up to 10 days for slower-growing lines like ICC13-7).[7]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization and Measurement: Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for cell viability assay.
Quantitative Proteomics
This method provides an unbiased, proteome-wide assessment of DGY-09-192's selectivity.
Materials:
-
Cell line expressing target FGFRs (e.g., Kelly cells)
-
DGY-09-192 and DMSO vehicle
-
Lysis buffer with protease and phosphatase inhibitors
-
Materials for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) for labeling
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with DGY-09-192 or DMSO for a specified time (e.g., 5 hours).[7] Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using an LC-MS/MS system.
-
Data Analysis: Identify and quantify proteins using proteomics software. Determine the relative abundance of proteins in DGY-09-192-treated samples compared to controls to identify degraded proteins.
Conclusion
DGY-09-192 is a highly effective and selective degrader of FGFR1 and FGFR2. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating FGFR-driven cancers and the broader field of targeted protein degradation. Further optimization of DGY-09-192 may lead to improved therapeutic agents with enhanced selectivity and efficacy.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. DGY-09-192 | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. graylab.stanford.edu [graylab.stanford.edu]
